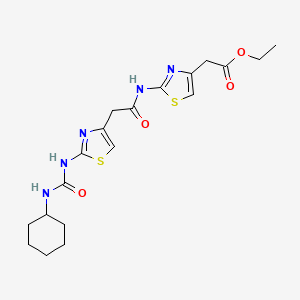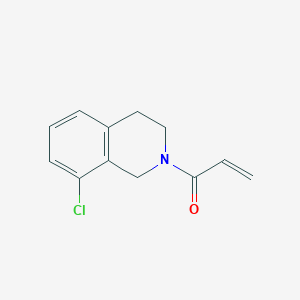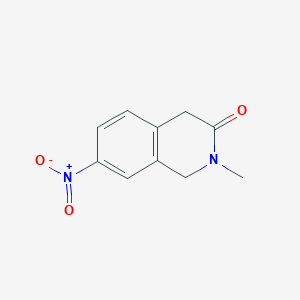![molecular formula C21H22ClN5O5S2 B2584750 Ethyl-4-((4-(2-(6-Chlorbenzo[d]thiazol-2-yl)hydrazincarbonyl)phenyl)sulfonyl)piperazin-1-carboxylat CAS No. 851980-27-3](/img/structure/B2584750.png)
Ethyl-4-((4-(2-(6-Chlorbenzo[d]thiazol-2-yl)hydrazincarbonyl)phenyl)sulfonyl)piperazin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H22ClN5O5S2 and its molecular weight is 524.01. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und schmerzlindernde Wirkungen
Verbindungen, die mit Ethyl-4-((4-(2-(6-Chlorbenzo[d]thiazol-2-yl)hydrazincarbonyl)phenyl)sulfonyl)piperazin-1-carboxylat verwandt sind, haben signifikante entzündungshemmende und schmerzlindernde Wirkungen gezeigt . Sie wurden auf ihre entzündungshemmenden, schmerzlindernden, ulzerogenen und lipidperoxidativen Wirkungen untersucht .
COX-2-Hemm-Aktivität
Einige Verbindungen haben eine gute COX-2-Hemm-Aktivität gezeigt . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung von Erkrankungen eingesetzt werden könnten, bei denen die COX-2-Aktivität eine Rolle spielt, wie z. B. bestimmte Arten von Schmerzen und Entzündungen .
Anti-Ulzerogene Aktivität
Die Verbindungen haben im Vergleich zu Standardpräparaten eine geringe ulzerogene und irritative Wirkung auf die Magenschleimhaut gezeigt . Dies deutet auf ein Potenzial für den Einsatz zur Behandlung oder Vorbeugung von Geschwüren hin .
Antipyretische Wirkungen
Die Verbindungen haben antipyretische Wirkungen, d. h. sie können Fieber senken . Dies könnte sie bei der Behandlung von Erkrankungen nützlich machen, die mit Fieber einhergehen .
Quorum-Sensing-Inhibitoren
Verbindungen, die den Benzo[d]thiazol-Rest tragen, wurden als potenzielle Quorum-Sensing-Inhibitoren bewertet . Quorum-Sensing ist ein System aus Reiz und Reaktion, das mit der Populationsdichte korreliert und von vielen Bakterien verwendet wird, um die Genexpression in Abhängigkeit von der Dichte ihrer lokalen Population zu koordinieren .
Antitumor-Aktivität
Thiazole sind bekannt dafür, Antitumor-Aktivität zu zeigen . Daher ist es möglich, dass this compound potenzielle Anwendungen in der Krebsbehandlung haben könnte .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate are cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate’s action include a reduction in the production of prostaglandins, leading to decreased inflammation and pain . This can have significant effects in conditions where inflammation is a key factor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate. For instance, the pH of the environment can affect the stability of the compound . Additionally, factors such as temperature and humidity can also influence the compound’s action and efficacy .
Eigenschaften
IUPAC Name |
ethyl 4-[4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O5S2/c1-2-32-21(29)26-9-11-27(12-10-26)34(30,31)16-6-3-14(4-7-16)19(28)24-25-20-23-17-8-5-15(22)13-18(17)33-20/h3-8,13H,2,9-12H2,1H3,(H,23,25)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWONOMOUJUIQSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)morpholine-4-sulfonamide](/img/structure/B2584669.png)





![6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2584679.png)
![8,8-dimethyl-5-(5-methylthiophen-2-yl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2584680.png)

![N-(3,4-dimethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2584682.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-fluorobenzo[d]thiazol-2-amine](/img/structure/B2584684.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2584687.png)


